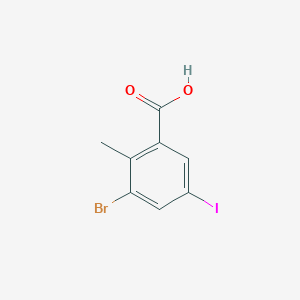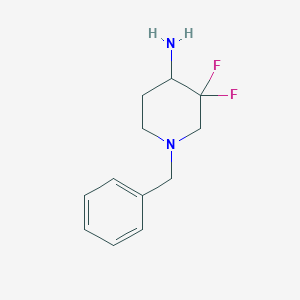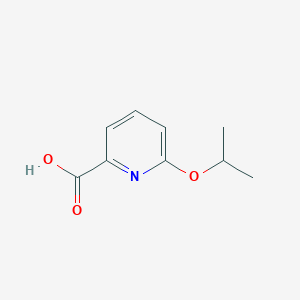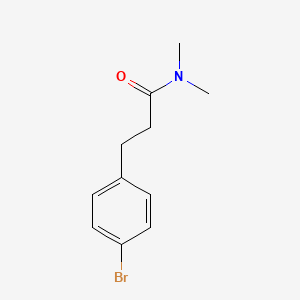
3-(4-bromophenyl)-N,N-dimethylpropanamide
説明
3-(4-bromophenyl)-N,N-dimethylpropanamide, also known as 4-bromo-N,N-dimethylbenzamide or 4-bromo-N,N-dimethylbenzamide, is a bromine-containing amide derivative of benzamide. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a building block for organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
Pharmacological Research
This compound has been explored for its potential pharmacological applications due to its structural similarity to pyrazoline derivatives. Pyrazolines are known for their wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties . The presence of the 4-bromophenyl group could potentially enhance these activities, making it a candidate for drug development studies.
Neurotoxicity Studies
The compound’s effect on acetylcholinesterase (AchE) activity is of interest in neurotoxicity studies. AchE is crucial for the hydrolysis of acetylcholine in the nervous system, and its inhibition can lead to behavioral changes and body movement impairment. Research on similar compounds has investigated their neurotoxic potential, which could be relevant for “3-(4-bromophenyl)-N,N-dimethylpropanamide” as well .
Oxidative Stress Analysis
In the context of oxidative stress, this compound could be used to study the overexpression of reactive oxygen species (ROS) and their link to disease development. The measurement of malondialdehyde (MDA) levels, a biomarker for oxidative injury, is one such application where the compound could be relevant, especially in assessing the impact of oxidative stress on cellular components .
Aquatic Toxicology
Given the research on related pyrazoline derivatives on aquatic organisms, “3-(4-bromophenyl)-N,N-dimethylpropanamide” could be used in aquatic toxicology. Studies could focus on its effects on the survival, behavior, and physiology of aquatic species, such as rainbow trout alevins, to understand the environmental impact of such compounds .
特性
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZXGQVUWTWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

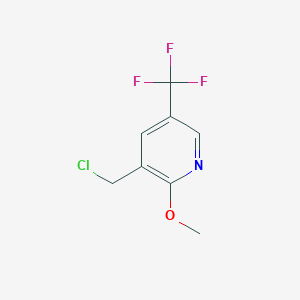
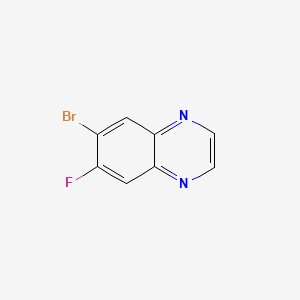
![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)


amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)
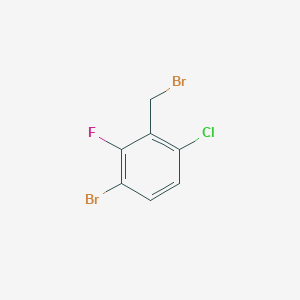
![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)
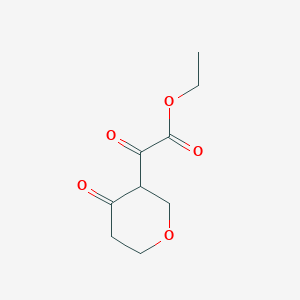
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
